Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate

CAS No.: 49719-89-3

Cat. No.: VC17607245

Molecular Formula: C9H20N8O4

Molecular Weight: 304.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49719-89-3 |

|---|---|

| Molecular Formula | C9H20N8O4 |

| Molecular Weight | 304.31 g/mol |

| IUPAC Name | acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |

| Standard InChI | InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;; |

| Standard InChI Key | ZTLJMLXCEDIHHP-PVTAQEPXSA-N |

| Isomeric SMILES | C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O |

| Canonical SMILES | CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O |

Introduction

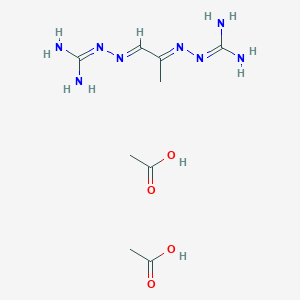

Chemical Structure and Nomenclature

The compound belongs to the hydrazinecarboximidamide family, characterized by a bis-hydrazinecarboximidamide core linked via a 1-methyl-1,2-ethanediylidene bridge. Its diacetate salt form enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Systematic IUPAC Name:

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate

Molecular Formula:

C₉H₁₆N₈O₄ (parent compound) + 2(C₂H₃O₂⁻) → C₁₃H₂₂N₈O₈

Molecular Weight:

Calculated as 412.37 g/mol (parent: 268.29 g/mol + 2 × 60.05 g/mol acetate).

The structure features two hydrazinecarboximidamide moieties connected by a methyl-substituted ethylene bridge. The acetates likely protonate the guanidine groups, forming a stable salt .

Synthesis and Characterization

Spectroscopic Characterization

Data from related compounds suggest the following key features:

-

¹H NMR: Peaks at δ 2.1–2.3 ppm (acetate methyl groups), δ 6.5–7.5 ppm (NH and NH₂ protons) .

-

¹³C NMR: Signals near δ 170 ppm (acetate carbonyl), δ 155–160 ppm (guanidine carbons) .

Physicochemical Properties

Critical properties inferred from structurally similar compounds :

The diacetate form significantly improves aqueous solubility compared to the free base, making it suitable for biological testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume